2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile” is a chemical compound with the IUPAC name 2-(2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-4-yl)acetonitrile . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7/h8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Sigmatropic Rearrangement and Functionalization
The sigmatropic rearrangement of 1-vinylic tetrahydroisoquinoline N-ylides and N-oxides in acetonitrile has been shown to yield high yields of functionalized 3-benzazonine derivatives. This chemical transformation demonstrates the compound's potential as a precursor in synthetic organic chemistry for creating complex nitrogen-containing heterocycles (Bailey, Bremner, & Carver, 1993).
Bio-imaging Applications
Benzoxazole-based compounds, including those structurally related to the queried chemical, have shown promising results in bio-imaging experiments. Their excellent penetrability in living cells and location in the cytoplasm under both one- and two-photon cell imaging highlight their potential in biological and medical research (Liu et al., 2017).
Luminescent Materials
Research into benzoxazole derivatives has contributed to the development of new luminescent materials. For example, a study on the synthesis and photophysical properties of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives found these compounds exhibit high molar absorption coefficient values and fluorescence quantum yields, making them efficient fluorescent probes for potential applications in sensing and imaging technologies (Guzow et al., 2007).
Coordination Polymers and Supramolecular Assemblies
The oxidative cyclization of certain precursors in the presence of cobalt(II) has been utilized to synthesize benzoxazol-2-yl-pyridine derivatives. These compounds have been studied for their structural characteristics and coordination behavior, revealing their utility in constructing coordination polymers and supramolecular assemblies with potential applications in materials science (Garza-Ortiz et al., 2013).
Properties
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUEAJMHWMBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.